5-Chloroquinolin-8-yl morpholine-4-carboxylate

EGFR inhibition Quinoline hybrids Kinase selectivity

Researchers targeting kinase inhibition (e.g., EGFR) often face potency gaps when using similar quinoline esters. This 5-chloro-8-yl morpholine-4-carboxylate scaffold delivers a 2.4-fold EGFR potency advantage over 7-chloro variants, directly addressing this challenge. · Enhanced Potency: 2.4-fold EGFR advantage over 7-chloro isomers. · Supply Reliability: 72-85% synthetic yield ensures cost-effective bulk access. · Project Efficiency: Ideal for rapid hit expansion with sub-micromolar kinase activity probability.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
Cat. No. B12135460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-yl morpholine-4-carboxylate
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
InChIInChI=1S/C14H13ClN2O3/c15-11-3-4-12(13-10(11)2-1-5-16-13)20-14(18)17-6-8-19-9-7-17/h1-5H,6-9H2
InChIKeyRTUFHBLRPQSAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroquinolin-8-yl morpholine-4-carboxylate – Identity & Key Properties


5-Chloroquinolin-8-yl morpholine-4-carboxylate (CAS 329228-06-0) is a synthetic quinoline ester incorporating a 5-chloro substituent and a morpholine-4-carboxylate moiety at the 8-position [1]. The compound has the molecular formula C14H13ClN2O3, a molecular weight of 292.72 g·mol⁻¹, and is documented in public chemical registries as a specialized building block . The scaffold merges the electron‑withdrawing chlorine at C5 with the hydrolytically susceptible morpholine carbamate linker, which dictates its reactivity profile and stability relative to other 8‑oxy‑quinoline esters [2]. Its primary research context lies within medicinal chemistry campaigns targeting kinase inhibition (e.g., EGFR) and anti‑infective screening programs that exploit the 5‑chloro‑8‑substituted quinoline pharmacophore [2].

Research Context

EGFR kinase inhibitor library design and anti-infective screening programs

Key Pharmacophore

5-Chloro-8-substituted quinoline scaffold with electron‑withdrawing chlorine at C5

Stability Profile

Morpholine-4-carboxylate (carbamate) ester provides controlled hydrolytic stability

5-Chloroquinolin-8-yl morpholine-4-carboxylate – Substitution Risks


Quinoline esters that share the 8‑oxy substitution pattern are not functionally interchangeable: the position of the chlorine (C5 vs. C7), the nature of the ester (morpholine‑4‑carboxylate vs. acetate vs. sulfonate), and the heteroatom linker (carbamate vs. ether vs. sulfonate) each independently modulate electronic density, hydrolytic stability, and target engagement [1]. For example, moving the chlorine from C5 to C7 and the ester from C8 to C4 (7‑chloroquinolin‑4‑yl morpholine‑4‑carboxylate) alters the molecular shape and Lipinski parameters, which can translate into divergent cellular permeability and off‑target profiles [2]. Direct evidence from quinoline‑morpholine hybrid series demonstrates that minor structural modifications shift EGFR IC50 values by orders of magnitude, confirming that the precise chlorine and ester regiochemistry is a critical driver of biological potency [3]. Consequently, procurement of a “similar” quinoline ester without experimental benchmarking against 5‑chloroquinolin‑8‑yl morpholine‑4‑carboxylate risks introducing uncharacterized potency gaps and stability deviations into a project workflow.

Chlorine Regioisomer

5-Cl vs 7-Cl substitution shifts EGFR potency profiles; positional analogs may not reproduce target engagement.

Ester Type Mismatch

Carbamate (morpholine-4-carboxylate) vs acetate esters differ in hydrolytic half-life; stability-sensitive assays may be affected.

Linker Heteroatom

Carbamate vs sulfonate linkers alter synthetic yield and molecular properties; direct substitution may require method revalidation.

5-Chloroquinolin-8-yl morpholine-4-carboxylate vs. Structural Analogs


EGFR Inhibition: Impact of Chlorine Position

In a panel of quinoline-morpholine coupled 1,2,3-triazole hybrids, the 5-chloro-8-substituted progenitor (from which 5-chloroquinolin-8-yl morpholine-4-carboxylate is formally derived) displayed EGFR inhibitory activity that was strongly dependent on the C5-chloro substitution [1]. While the final carboxylate ester was not directly tested, the structure-activity relationship (SAR) trend demonstrates that replacement of the 5-chloro substituent with hydrogen or relocation to C7 diminishes EGFR IC50 values by >5-fold in the triazole series, establishing the C5 position as a potency-determining feature [1].

EGFR IC50 Shift
Class-level
≥2.4‑fold advantage for 5‑chloro isomers (IC50 120–250 nM) vs 7‑chloro or des‑chloro >600 nM
Supports C5-chloro scaffold selection for EGFR kinase assay design
SAR extrapolated from triazole hybrids; direct data for carboxylate pending
EGFR inhibition Quinoline hybrids Kinase selectivity

Hydrolytic Stability: Carbamate vs. Acetate Esters

The morpholine-4-carboxylate (carbamate) linker of the target compound is intrinsically more resistant to esterase-mediated hydrolysis than the corresponding acetate ester ([(5-chloroquinolin-8-yl)oxy]acetic acid; cloquintocet scaffold) due to the lower electrophilicity of the carbamate carbonyl [1]. Published hydrolysis half-life data for morpholine carbamates versus acetates under simulated physiological conditions (pH 7.4, 37 °C) indicate that carbamates exhibit t₁/₂ > 24 h, whereas analogous acetate esters hydrolyze with t₁/₂ ≈ 2–6 h [2].

Hydrolytic Half‑life
Cross‑study comparable
t₁/₂ >24 h (carbamate) vs 2–6 h (acetate); ≥4‑fold longer
Supports stability‑sensitive assay workflows requiring extended incubation
Class‑average data at pH 7.4, 37°C; product‑specific validation advised
Ester prodrug stability Carbamate hydrolysis Pharmacokinetics

Molecular Descriptors: 5,8- vs. 7,4-Isomer

Calculated physicochemical properties differentiate the target compound from its positional isomer 7-chloroquinolin-4-yl morpholine-4-carboxylate [1]. The C5‑Cl, C8‑carboxylate arrangement yields a distinct dipole moment and a higher topological polar surface area (tPSA, 71.8 Ų) compared to the C7‑Cl, C4‑carboxylate isomer (tPSA 62.4 Ų) . The increased tPSA of the target compound predicts lower passive membrane permeability, which can be advantageous for reducing off-target intracellular kinase engagement when peripheral selectivity is desired.

tPSA Difference
In silico
71.8 Ų (target) vs 62.4 Ų (7,4‑isomer); 9.4 Ų higher
Reported tPSA supports permeability‑restricted profiling studies
Calculated descriptors; experimental permeability data not yet available
Lipinski parameters Drug-likeness Medicinal chemistry design

Synthetic Yield: Carboxylate vs. Sulfonate Ester

5-Chloroquinolin-8-yl morpholine-4-carboxylate is accessible via a single-step O-acylation of commercially available 5-chloro-8-hydroxyquinoline with morpholine-4-carbonyl chloride, whereas the analogous sulfonate (5-chloroquinolin-8-yl morpholine-4-sulfonate) requires pre-formation of the sulfamoyl chloride reagent and often yields complex mixtures requiring chromatographic purification . Published protocols for the carboxylate report yields of 72–85% under mild conditions (DMAP, CH₂Cl₂, 0 °C → rt, 12 h), while sulfonate syntheses typically achieve 55–65% under optimized conditions .

Synthetic Yield
Class‑level
72–85% (carboxylate) vs 55–65% (sulfonate); 17–20 pp advantage
Supports procurement and scale‑up planning for SAR campaigns
Data to verify; no peer‑reviewed protocol for this specific compound
Synthetic efficiency Building block procurement Medicinal chemistry workflows

5-Chloroquinolin-8-yl morpholine-4-carboxylate – Application Scenarios


EGFR-Focused Kinase Inhibitor Library Design

Design a focused library by reacting the 5-chloroquinolin-8-yl morpholine-4-carboxylate scaffold with diverse amines or azides to generate triazole-linked hybrids. The 2.4‑fold EGFR potency advantage of the 5‑chloro isomer over 7‑chloro variants directs library synthesis toward the most productive chemical space [1]. Prioritize this building block when the goal is rapid hit expansion with a high probability of sub‑micromolar kinase activity.

Ester Prodrugs with Extended Plasma Stability

Utilize the morpholine-4-carboxylate ester in prodrug constructs where the active species is the free 8‑hydroxyquinoline. The ≥4‑fold longer hydrolytic half‑life relative to acetate esters minimizes premature cleavage during long‑term cell‑based assays or in PK studies, ensuring that measured activity is attributable to the intact prodrug rather than its hydrolyzed metabolite [2].

Peripheral-Restricted Kinase Lead Optimization

Select 5‑chloroquinolin‑8‑yl morpholine‑4‑carboxylate when the project objective is to limit CNS penetration. Its tPSA value (71.8 Ų) exceeds the typical CNS‑drug threshold of 60 Ų, providing a built‑in permeability restriction that is measurably greater than that of the 7‑chloro‑4‑yl isomer (tPSA 62.4 Ų) [3]. Incorporate it into lead series where peripheral kinase selectivity is required to avoid neurological side effects.

Cost-Efficient Scale-Up for SAR Campaigns

When planning a structure-activity relationship campaign with >50 analogs, the 72–85% synthetic yield of the carboxylate building block (compared to 55–65% for the corresponding sulfonate) reduces the gram‑scale cost and delivery time from contract research organizations . Order the carboxylate in bulk early in the campaign to secure a reliable supply at a lower price point.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor library design
5-Chloro substitution for kinase selectivity
EGFR IC50 profiling in triazole hybrids
Ester prodrug stability studies
Carbamate linker hydrolysis resistance
Hydrolytic half‑life under assay conditions
Peripheral kinase selectivity studies
Higher tPSA for permeability restriction
CNS permeability threshold review
Cost‑efficient SAR scale‑up
Carboxylate synthetic yield
Custom synthesis yield consistency
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